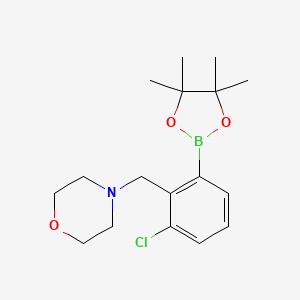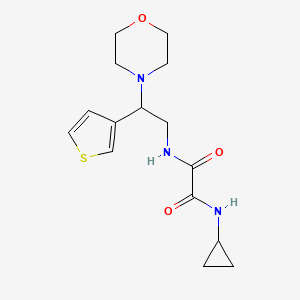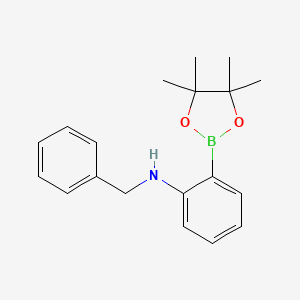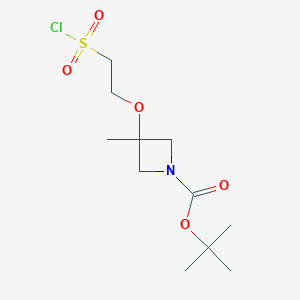methanone CAS No. 339022-92-3](/img/structure/B2802814.png)
[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone” is a chemical compound with the molecular formula C16H9Cl2FN2OS . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains dichloroanilino and fluorophenyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Fluorescent Chemosensors
Compounds with intricate molecular frameworks, such as thiazoles and anilines, have been pivotal in developing fluorescent chemosensors. These chemosensors demonstrate high selectivity and sensitivity towards detecting metal ions, anions, and neutral molecules. The dual formyl groups present in such compounds allow for significant modulations in sensing capabilities, suggesting that derivatives like 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone could be explored for similar applications (Roy, 2021).
Pharmacophore Design
Compounds with a thiazolyl backbone have been explored for their role in inhibiting p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. Research indicates that modifications to the thiazole scaffold can result in selective inhibitors, suggesting the potential for 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone to serve as a basis for designing new pharmacophores targeting inflammatory pathways (Scior et al., 2011).
Synthesis and Transformation
The synthesis and transformation of thiazole derivatives have been a subject of extensive research, indicating the versatility of these compounds in organic synthesis. Research on 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, showcases their chemical and biological properties, further implying that 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone could be a valuable intermediate for the synthesis of complex molecules with potential biological activities (Abdurakhmanova et al., 2018).
Environmental Applications
Advanced Oxidation Processes (AOPs) have been used to degrade various organic pollutants, including pharmaceuticals and personal care products. Research on the degradation pathways, by-products, and biotoxicity of these processes offers insights into the potential environmental fate and impact of complex organic compounds. This suggests that understanding the degradation behavior of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone could inform its environmental risk assessment and guide the development of remediation strategies (Qutob et al., 2022).
properties
IUPAC Name |
[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-12-6-5-11(7-13(12)18)21-16-20-8-14(23-16)15(22)9-1-3-10(19)4-2-9/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLWXRPBCBBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)



![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)


![3-(1-Benzofuran-2-yl)-6-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2802744.png)

![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)
